
cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)” is a complex organometallic compound It consists of a cyclopenta-1,3-diene ligand, a 1,2,3,4,5-pentafluorobenzene-6-ide ligand, and a titanium(4+) ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of cyclopenta-1,3-diene with a titanium(4+) precursor in the presence of 1,2,3,4,5-pentafluorobenzene-6-ide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran or toluene at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors with precise control over temperature and pressure. The starting materials, cyclopenta-1,3-diene and 1,2,3,4,5-pentafluorobenzene-6-ide, are typically obtained from petrochemical sources or synthesized through established organic synthesis routes. The titanium(4+) precursor is often derived from titanium tetrachloride, which is a common industrial chemical.
化学反応の分析
Types of Reactions
The compound “cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)” can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states, often involving the titanium center.
Substitution: Ligands on the titanium center can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of titanium(5+) or titanium(6+) complexes, while reduction may yield titanium(3+) or titanium(2+) complexes. Substitution reactions can result in a wide range of new organometallic compounds with different ligands.
科学的研究の応用
The compound “cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)” has several scientific research applications, including:
Catalysis: It can be used as a catalyst in various organic reactions, such as polymerization and hydrogenation.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Environmental Chemistry: The compound may be used in processes for the removal of pollutants or the conversion of waste materials into useful products.
作用機序
The mechanism by which “cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)” exerts its effects involves the interaction of the titanium center with various molecular targets. The titanium ion can coordinate with different ligands, facilitating various chemical transformations. The cyclopenta-1,3-diene and 1,2,3,4,5-pentafluorobenzene-6-ide ligands play a crucial role in stabilizing the titanium center and modulating its reactivity.
類似化合物との比較
Similar Compounds
- Cyclopenta-1,3-diene;benzene-6-ide;titanium(4+)
- Cyclopenta-1,3-diene;1,2,3,4,5-tetrachlorobenzene-6-ide;titanium(4+)
- Cyclopenta-1,3-diene;1,2,3,4,5-hexafluorobenzene-6-ide;titanium(4+)
Uniqueness
The uniqueness of “cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)” lies in the presence of the 1,2,3,4,5-pentafluorobenzene-6-ide ligand, which imparts distinct electronic properties to the compound. This makes it particularly useful in applications where specific electronic characteristics are desired, such as in catalysis and materials science.
特性
IUPAC Name |
cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6F5.2C5H5.Ti/c2*7-2-1-3(8)5(10)6(11)4(2)9;2*1-2-4-5-3-1;/h;;2*1-3H,4H2;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIBOHAXFGTHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Ti+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10F10Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

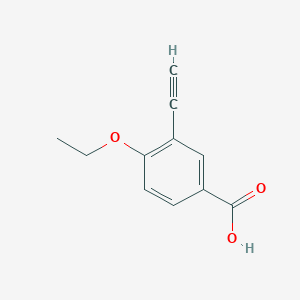
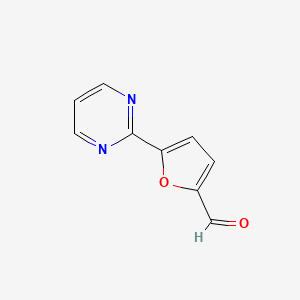
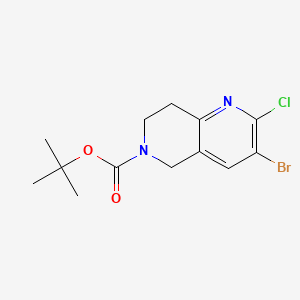



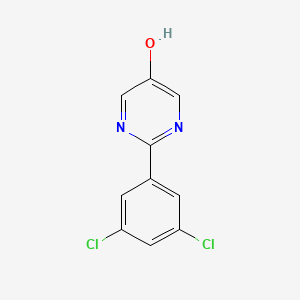
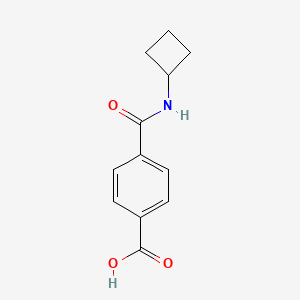
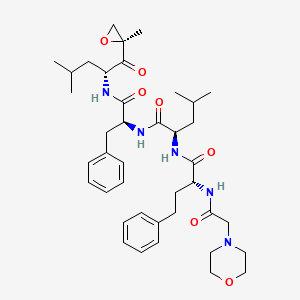
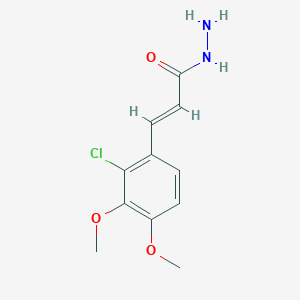
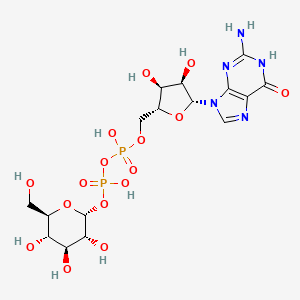
![2-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]oxirane](/img/structure/B12082873.png)

